

An In-Depth Technical Guide to 5-Benzoylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Benzoylpentanoic acid*

Cat. No.: B160681

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **5-benzoylpentanoic acid**, a molecule with potential applications in research and drug development. This document details its physicochemical characteristics, spectral data, synthesis, and known biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid, is a keto-carboxylic acid. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{12}H_{14}O_3$	[1] [2]
Molecular Weight	206.24 g/mol	[1] [2]
Melting Point	75-79 °C	[2]
Boiling Point	Not available	[2]
Density	Not available	[2]
pKa	Predicted: ~4.75	
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as ethanol, ether, and chloroform. Moderately soluble in water.	
InChI Key	AIEMSTCGCMIJTI-UHFFFAOYSA-N	[1]
CAS Number	4144-62-1	[1]

Spectroscopic Data

The structural confirmation of **5-benzoylpentanoic acid** is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed experimental ¹H NMR spectrum for **5-benzoylpentanoic acid** is not readily available in the public domain. However, based on its structure, the following proton signals are expected:

- Aromatic protons: Multiplets in the range of 7.4-8.0 ppm.
- Carboxylic acid proton: A broad singlet typically downfield, above 10 ppm.

- Aliphatic protons: Multiplets corresponding to the pentanoic acid chain, likely between 1.5 and 3.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly available experimental ¹³C NMR data is limited. Predicted chemical shifts would include:

- Carbonyl carbons: Two distinct signals, one for the ketone and one for the carboxylic acid, typically in the range of 170-200 ppm.
- Aromatic carbons: Signals in the aromatic region, approximately 120-140 ppm.
- Aliphatic carbons: Signals corresponding to the carbons of the pentanoic acid chain in the upfield region.

PubChem provides a reference to a ¹³C NMR spectrum from Aldrich Chemical Company, Inc. [\[1\]](#).

Infrared (IR) Spectroscopy

The IR spectrum of **5-benzoylpentanoic acid** is characterized by the following key absorption bands:

- O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm^{-1} .[\[3\]](#)
- C=O stretch (ketone and carboxylic acid): Strong absorptions typically between 1680-1760 cm^{-1} . Conjugation with the benzene ring will influence the exact position of the ketone stretch.[\[3\]](#)
- C-O stretch (carboxylic acid): An absorption in the region of 1210-1320 cm^{-1} .
- Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.

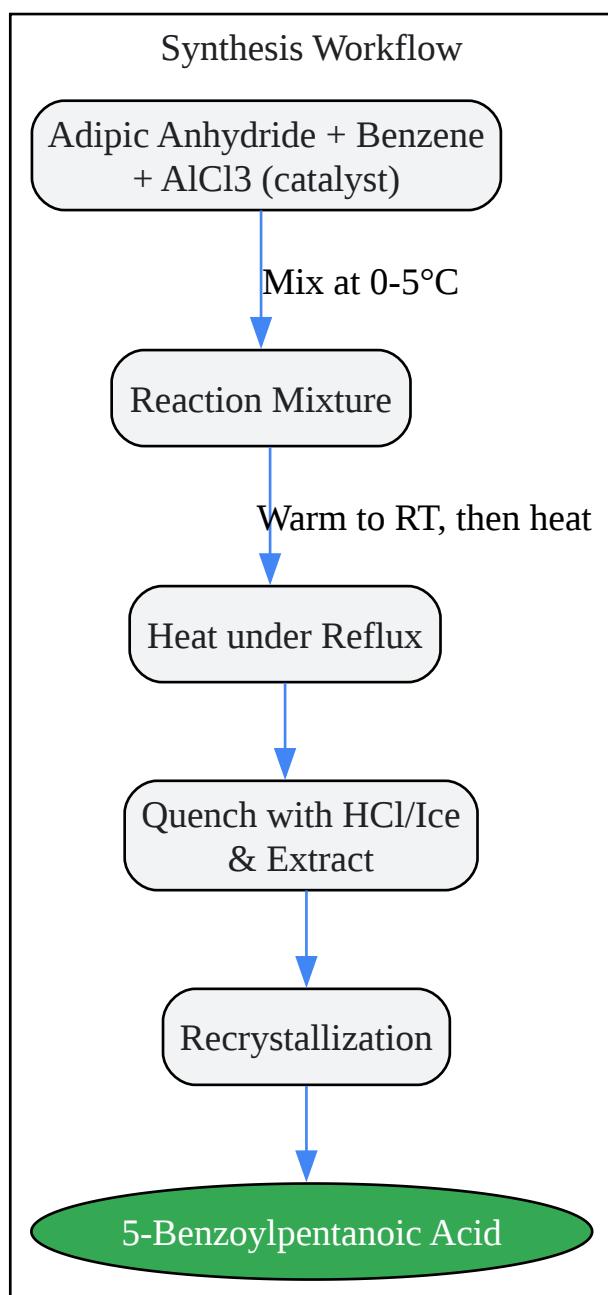
PubChem references an FTIR spectrum available in SpectraBase[\[1\]](#).

Mass Spectrometry (MS)

The mass spectrum of **5-benzoylpentanoic acid** would show a molecular ion peak (M^+) at m/z 206. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage adjacent to the carbonyl group of the benzoyl moiety. A mass spectrum is available on ChemicalBook[4].

Experimental Protocols

Synthesis of 5-Benzoylpentanoic Acid


A common method for the synthesis of **5-benzoylpentanoic acid** is the Friedel-Crafts acylation of benzene with adipic anhydride.

Materials:

- Adipic anhydride
- Benzene (anhydrous)
- Aluminum chloride (anhydrous)
- Hydrochloric acid (concentrated)
- Ice
- Dichloromethane (or other suitable inert solvent)
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (as the solvent and reactant).
- Cool the mixture in an ice bath to 0-5 °C.
- Dissolve adipic anhydride (1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel.
- Add the adipic anhydride solution dropwise to the stirred benzene/aluminum chloride mixture, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer. Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with water, and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Benzoylpentanoic acid**.

Determination of Melting Point

Apparatus:

- Melting point apparatus

- Capillary tubes (sealed at one end)
- Sample of **5-benzoylpentanoic acid**

Procedure:

- Ensure the sample of **5-benzoylpentanoic acid** is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.
- Allow the apparatus to cool.
- For an accurate determination, repeat the process with a fresh sample, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
- Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the compound.

Determination of Solubility

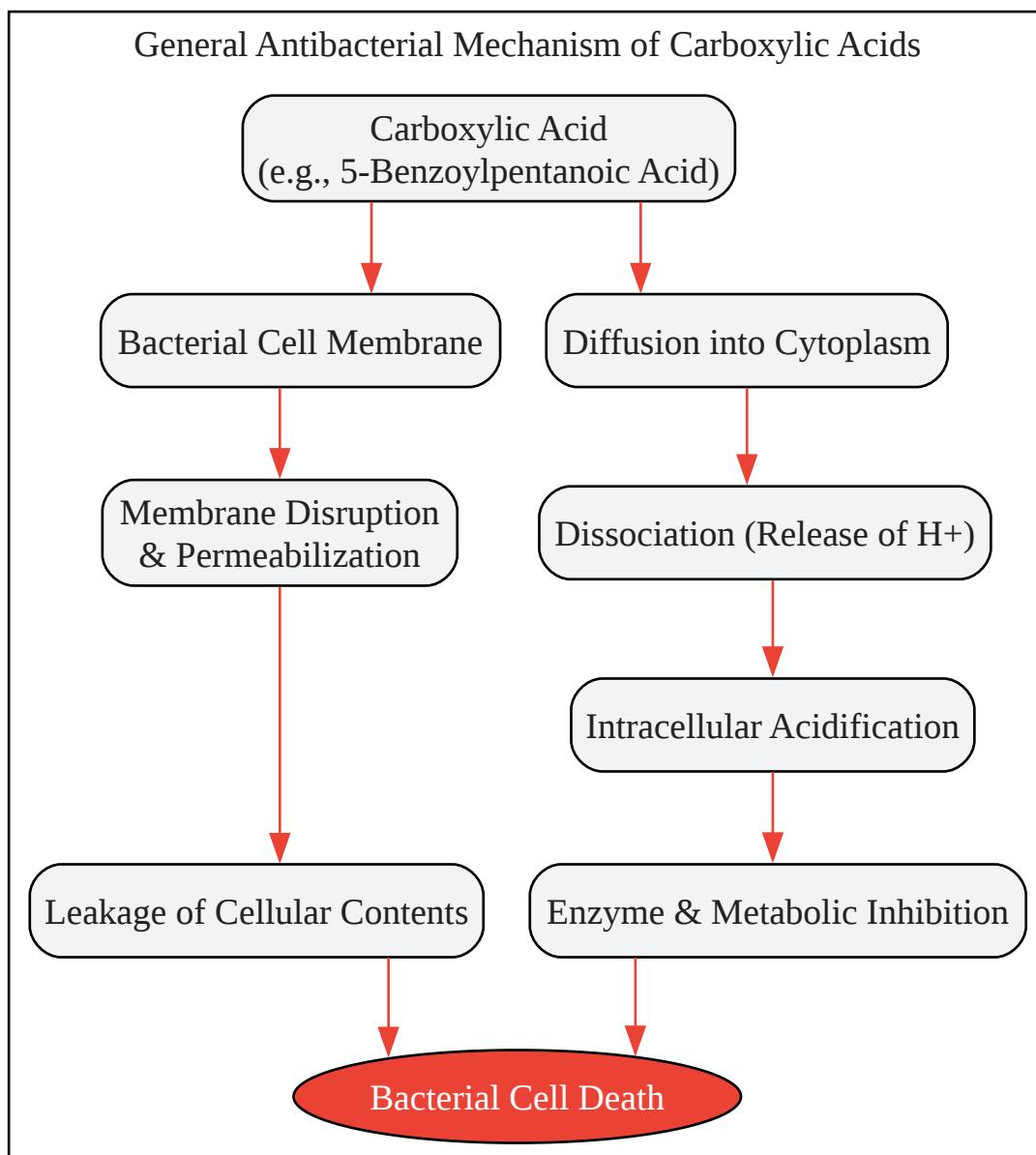
Materials:

- Test tubes
- **5-Benzoylpentanoic acid**
- Various solvents (e.g., water, ethanol, diethyl ether, hexane, 5% NaOH, 5% NaHCO₃)

Procedure:

- Place approximately 10-20 mg of **5-benzoylpentanoic acid** into a series of clean, dry test tubes.

- To each test tube, add 1 mL of a different solvent.
- Agitate each tube vigorously for 30-60 seconds.
- Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
- For aqueous solutions, the effect of pH can be observed by testing solubility in acidic (water), basic (5% NaOH), and weakly basic (5% NaHCO₃) solutions. The increased solubility in basic solutions is indicative of the acidic nature of the carboxylic acid group.

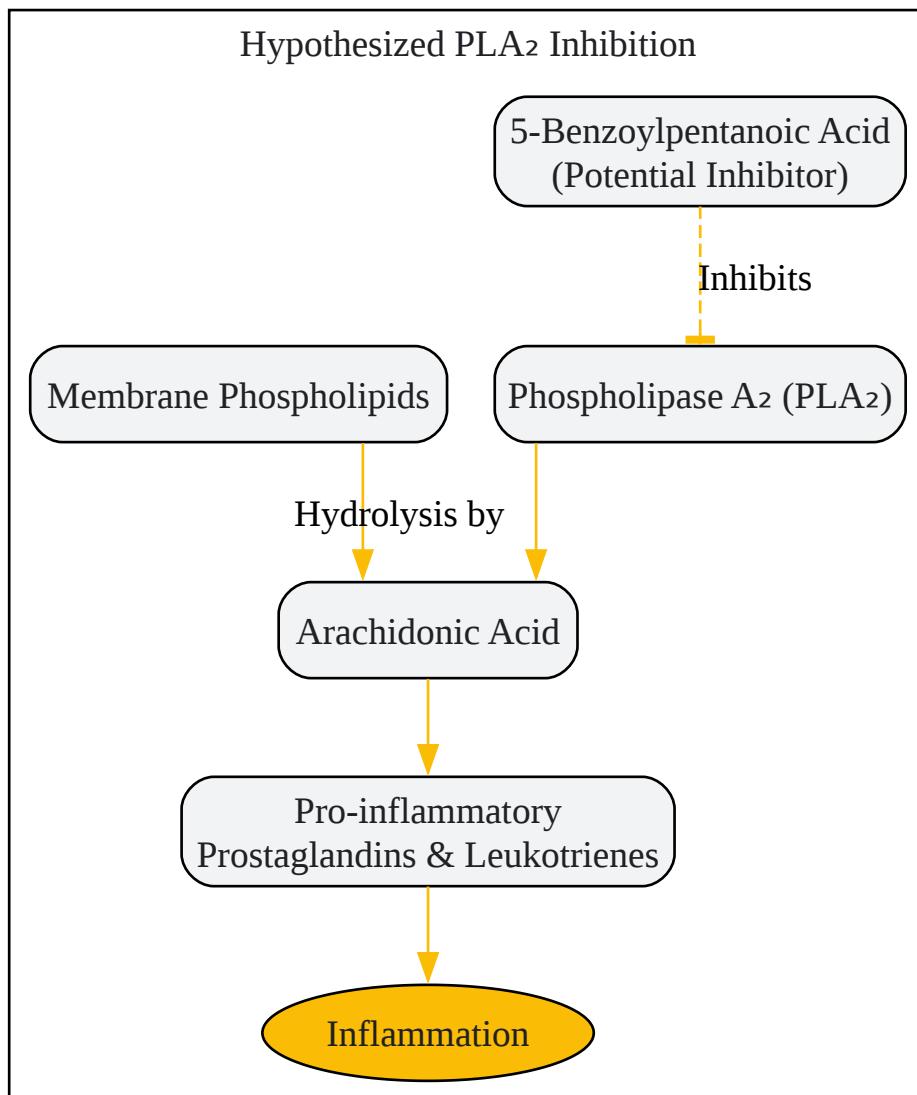

Biological Activity

While specific, in-depth studies on the biological activities of **5-benzoylpentanoic acid** are not extensively reported in publicly available literature, its structural features as a carboxylic acid suggest potential for certain biological effects.

Potential Antibacterial Activity

Carboxylic acids are known to possess antibacterial properties. The proposed general mechanisms of action include:

- Disruption of the bacterial cell membrane: The lipophilic portion of the molecule can intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity and leakage of cellular contents.[\[5\]](#)
- Lowering of intracellular pH: The undissociated form of the carboxylic acid can diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This can disrupt enzymatic functions and metabolic processes.[\[5\]](#)


[Click to download full resolution via product page](#)

Caption: General mechanisms of antibacterial action for carboxylic acids.

Potential Anti-inflammatory Activity through Phospholipase A₂ (PLA₂) Inhibition

Phospholipase A₂ (PLA₂) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory prostaglandins and leukotrienes.^{[4][6][7][8]} Various carboxylic acid-containing compounds have

been investigated as inhibitors of PLA₂.^[9] The acidic carboxylate group can potentially interact with key residues in the active site of the enzyme, contributing to its inhibition. The benzoyl group may also contribute to binding within the hydrophobic regions of the enzyme.

[Click to download full resolution via product page](#)

Caption: Potential anti-inflammatory mechanism via PLA₂ inhibition.

Safety and Handling

5-Benzoylpentanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.^[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Benzoylpentanoic acid is a readily synthesizable compound with physicochemical properties characteristic of a keto-carboxylic acid. While specific biological data is limited, its structure suggests potential for further investigation as an antibacterial or anti-inflammatory agent. This guide provides a foundational understanding of its properties and methodologies for its study, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Oxo-6-phenylhexanal | C12H14O2 | CID 10899440 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of phospholipase A2 activities for the treatment of inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Benzoylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160681#5-benzoylpentanoic-acid-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com